![molecular formula C21H14BrNOS B14215737 1-(4-Bromophenyl)-2-[(phenanthridin-6-yl)sulfanyl]ethan-1-one CAS No. 575472-57-0](/img/structure/B14215737.png)
1-(4-Bromophenyl)-2-[(phenanthridin-6-yl)sulfanyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-2-[(phenanthridin-6-yl)sulfanyl]ethan-1-one is an organic compound that features a bromophenyl group and a phenanthridinyl sulfanyl group attached to an ethanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-2-[(phenanthridin-6-yl)sulfanyl]ethan-1-one typically involves the reaction of 4-bromobenzaldehyde with phenanthridin-6-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Bromophenyl)-2-[(phenanthridin-6-yl)sulfanyl]ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or thiols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-Bromophenyl)-2-[(phenanthridin-6-yl)sulfanyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromophenyl)-2-[(phenanthridin-6-yl)sulfanyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The phenanthridinyl sulfanyl group is known to interact with DNA, potentially leading to the inhibition of DNA replication and transcription. This interaction can result in the induction of apoptosis in cancer cells. Additionally, the bromophenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its overall efficacy.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Bromophenyl)piperidine: Similar in structure but lacks the phenanthridinyl sulfanyl group.
4-Bromobiphenyl: Contains a bromophenyl group but does not have the ethanone or phenanthridinyl sulfanyl groups.
Phenanthridine derivatives: Share the phenanthridinyl group but differ in other structural aspects.
Uniqueness
1-(4-Bromophenyl)-2-[(phenanthridin-6-yl)sulfanyl]ethan-1-one is unique due to the combination of the bromophenyl and phenanthridinyl sulfanyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
575472-57-0 |
|---|---|
Fórmula molecular |
C21H14BrNOS |
Peso molecular |
408.3 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-2-phenanthridin-6-ylsulfanylethanone |
InChI |
InChI=1S/C21H14BrNOS/c22-15-11-9-14(10-12-15)20(24)13-25-21-18-7-2-1-5-16(18)17-6-3-4-8-19(17)23-21/h1-12H,13H2 |
Clave InChI |
FTZNWVIQIJPZQY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![D-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14215662.png)
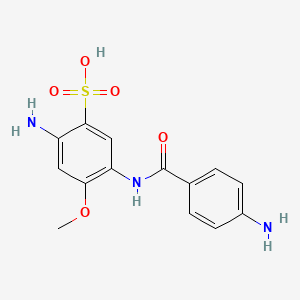
![3-[(2-Chlorophenyl)ethynyl]pyridine](/img/structure/B14215677.png)
![2-Thiazolidinimine, 4-(chloromethyl)-3-[(4-methoxyphenyl)methyl]-](/img/structure/B14215678.png)

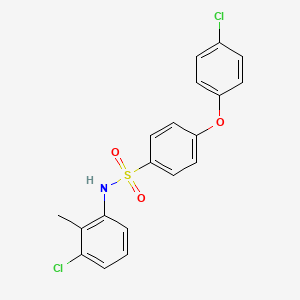
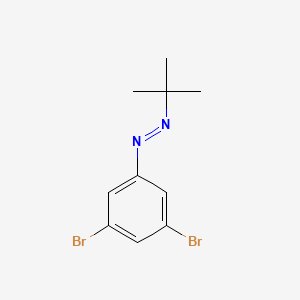
![1-Methyl-2-(phenylethynyl)-1H-benzo[f]indole-4,9-dione](/img/structure/B14215709.png)
![4'-[(Nonan-2-yl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B14215711.png)
![4-[5-(1,3-Benzodioxol-5-ylmethylamino)pyridin-3-yl]phenol](/img/structure/B14215714.png)
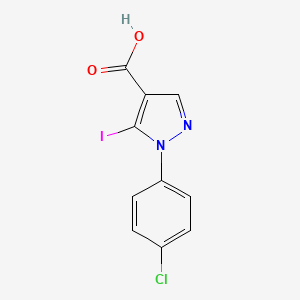
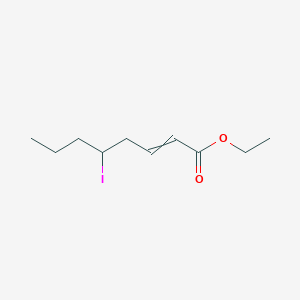
![[(2S)-4-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-oxobutan-2-yl]propanedinitrile](/img/structure/B14215721.png)
![N,N-Dibutyl-8-[2-(isoquinolin-5-YL)ethenyl]phenanthren-2-amine](/img/structure/B14215725.png)
